3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C13H22N4O |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-amino-N-butan-2-yl-1-cyclopentylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-3-9(2)15-13(18)11-8-17(16-12(11)14)10-6-4-5-7-10/h8-10H,3-7H2,1-2H3,(H2,14,16)(H,15,18) |
InChI-Schlüssel |
AAVAWFBTVPHWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)C2CCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Pyrazole Ring Formation and Functionalization
The pyrazole ring serves as the foundational scaffold for this compound. A widely adopted approach involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, reacting cyclopentanecarboxylic acid hydrazide with ethoxymethylenemalononitrile under acidic conditions yields 1-cyclopentyl-1H-pyrazole-4-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid . Alternatively, cyclopentylamine can directly participate in cyclization reactions with pre-functionalized diketones to install the cyclopentyl group at position 1 .
Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of intermediates. Yields for pyrazole ring formation typically range from 65% to 85%, depending on the electron-withdrawing or donating nature of substituents .
Regioselective Introduction of the Amino Group at Position 3
Introducing the amino group at position 3 requires precise control to avoid competing substitutions. Nitration followed by catalytic hydrogenation represents a robust pathway. For example, treating 1-cyclopentyl-1H-pyrazole-4-carboxylic acid with fuming nitric acid at 0–5°C selectively nitrates position 3, yielding 3-nitro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid . Subsequent reduction using Pd/C under hydrogen atmosphere (1–3 atm, 25–50°C) affords the 3-amino derivative with >90% purity .
An alternative method employs direct amination via Buchwald-Hartwig coupling, though this requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos), which may complicate purification .
Carboxamide Formation at Position 4 via Aminolysis
The conversion of the carboxylic acid or ester to the N-(butan-2-yl)carboxamide is achieved through aminolysis. A patent by EP3677572A1 details an optimized aminolysis protocol using pyrazole-4-carboxylic acid esters and butan-2-amine in the presence of a base (e.g., K₂CO₃) without removing by-product alcohols .
Representative Procedure:
-
Combine 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 eq) with butan-2-amine (1.2 eq) in toluene.
-
Add K₂CO₃ (2.0 eq) and heat at 80°C for 12–16 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).
This method achieves yields of 78–92% with >98% purity by HPLC . Notably, omitting alcohol removal simplifies industrial scalability.
Integrated Synthesis Pathways
Combining the above steps, two primary routes emerge:
Route A (Sequential Functionalization):
-
Cyclocondensation → Nitration → Reduction → Esterification → Aminolysis.
-
Overall Yield : ~58% (four steps).
Route B (Direct Aminolysis of Pre-Aminated Intermediate):
-
Cyclocondensation with pre-aminated diketone → Esterification → Aminolysis.
Route B minimizes intermediate isolation steps, enhancing efficiency.
Analytical Characterization and Quality Control
Critical spectroscopic data for 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide include:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.63 (s, 1H, pyrazole-H), 6.12 (br s, 2H, NH₂), 4.45–4.55 (m, 1H, cyclopentyl-CH), 3.85–3.95 (m, 1H, butan-2-yl-CH), 1.50–2.20 (m, 10H, cyclopentyl and butan-2-yl CH₂/CH₃) .
-
LC-MS (ESI+) : m/z 279.2 [M+H]⁺.
Purity thresholds (>98%) are verified via reversed-phase HPLC using a C18 column (acetonitrile/water gradient) .
Industrial-Scale Optimization and Challenges
Key challenges include minimizing racemization at the butan-2-yl chiral center and managing exothermic reactions during nitration. Patent EP3677572A1 addresses these by:
-
Employing low-temperature nitration (−10°C to 0°C).
-
Using enantiopure butan-2-amine to preserve stereochemical integrity .
Waste reduction is achieved by recycling toluene and K₂CO₃, aligning with green chemistry principles .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Amino-N-(Butan-2-yl)-1-cyclopentyl-1H-pyrazol-4-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder am Pyrazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Alkylhalogenide in Gegenwart einer starken Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung alkylierter Derivate.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its mechanism involves binding to proteins that regulate cell cycle progression and apoptosis .
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially offering treatments for conditions like arthritis or other inflammatory diseases .
Studies have shown that this compound exhibits:
- Antimicrobial Effects : It has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : Initial findings suggest it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Chemical Research
In synthetic chemistry, 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide serves as a versatile building block for:
- The synthesis of more complex organic molecules.
- Development of new materials with tailored properties due to its unique structural features.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of this compound on various human cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as a lead compound for further development into anticancer drugs .
Case Study 2: Antimicrobial Activity
In a comparative study with known antibiotics, 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide showed promising results against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
Wirkmechanismus
The mechanism of action of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide (CAS: 2171315-12-9)
This analog replaces the cyclopentyl group with a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring. Key differences include:
- Molecular Weight : 246.26 g/mol (vs. ~249.3 g/mol estimated for the cyclopentyl analog, assuming C₁₀H₁₈N₄O).
- Synthetic Accessibility : The cyclopentyl group may require more complex synthetic steps (e.g., cyclization or coupling reactions) compared to the straightforward alkylation for difluoroethyl .
Thieno[2,3-b]pyridine Carboxamides
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide)
- Core Heterocycle: Thienopyridine vs. pyrazole. The thienopyridine scaffold offers extended π-conjugation, which may enhance binding to aromatic-rich enzyme pockets.
- Substituents : The 4-chlorobenzyl group provides a hydrophobic aromatic moiety, contrasting with the aliphatic cyclopentyl group in the target compound.
- Bioactivity: VU0010010 and related thienopyridines are studied for pharmacological applications, suggesting that the target pyrazole derivative could similarly target enzymes or receptors in therapeutic contexts .
Pyrazine-Based Antifungal Analogs ()
Compounds such as 3-amino-N-(aminoiminomethyl)-6-chloro-5-(cyclohexylmethylamino)-2-pyrazinecarboxamide (Figure 1E in ) share a carboxamide group but differ in core structure (pyrazine vs. pyrazole) and substituents:
- Chlorine Substitution : The 6-chloro group in pyrazine analogs may enhance antifungal activity by interacting with fungal ion transporters (e.g., Nhx1). The absence of chlorine in the target compound suggests divergent mechanisms.
- Hydrophobic Side Chains: Cyclohexylmethylamino groups in pyrazine derivatives align with the cyclopentyl group in the target compound, both favoring hydrophobic interactions .
Comparison with Insecticidal Heterocycles ()
Compounds like 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide exhibit insecticidal activity against cowpea aphids, outperforming acetamiprid. Key contrasts with the target compound include:
- Styryl Groups: The distyryl substituents in the thienopyridine analog enable π-π stacking with insect neuronal receptors, a feature absent in the target compound.
- Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the insecticidal compound vs. the aliphatic butan-2-yl and cyclopentyl groups in the target may reflect divergent target selectivity .
Biologische Aktivität
3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is a synthetic compound with potential biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a pyrazole ring, an amino group, and a cyclopentyl group, suggests various mechanisms of action that may contribute to its biological activity.
The molecular formula of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide is C13H22N4O, with a molecular weight of 250.34 g/mol. The compound's structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological effects .
| Property | Value |
|---|---|
| Molecular Formula | C13H22N4O |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | 3-amino-N-butan-2-yl-1-cyclopentylpyrazole-4-carboxamide |
| CAS Number | 2171313-99-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cell proliferation, suggesting potential applications in treating inflammatory diseases and cancers. The binding affinity and specificity for these targets are crucial for its therapeutic efficacy.
Biological Activity Studies
Recent studies have explored the compound's potential as an antimicrobial and anti-inflammatory agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The compound has shown IC50 values that suggest it can induce apoptosis in these cancer cells through mechanisms such as caspase activation .
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| CEM-13 | 0.48 | Cell cycle arrest at G1 phase |
| U937 | 0.78 | Increased p53 expression |
These findings indicate that the compound not only inhibits cell growth but also triggers programmed cell death, making it a candidate for further development as an anticancer agent .
Comparative Analysis
When compared to similar compounds, such as 3-amino-N-(butan-2-yl)benzene-1-sulfonamide , the presence of the cyclopentyl group in 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide contributes to its distinct biological properties. This structural uniqueness may enhance its interaction with biological targets, leading to improved efficacy as a therapeutic agent.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide to achieve high yield and purity?
Answer: Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example:
- Chiral synthesis : Use enantiomerically pure starting materials, such as (2S)- or (2R)-butan-2-ol, to control stereochemistry, as demonstrated in ester synthesis (85% purity for (2S)-enantiomer vs. 75% for (2R)-enantiomer) .
- Catalysts : Copper(I) bromide and cesium carbonate improve coupling efficiency in multi-step reactions .
- Purification : Employ vacuum filtration to remove byproducts (e.g., pyridine hydrochloride) and liquid-liquid extraction to isolate the product .
Q. Table 1: Synthesis Parameters from Literature
| Step | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Esterification | Benzene, reflux (1 hr) | 85% purity (HPLC) | |
| Amine coupling | DMSO, 35°C, 48 hr | 17.9% yield |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide?
Answer:
- HPLC : Critical for assessing enantiomeric purity and quantifying impurities (e.g., 85% purity reported for (2S)-enantiomer) .
- NMR spectroscopy : Confirms regiochemistry and functional group integration (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- HRMS : Validates molecular weight with high precision (e.g., m/z 215 [M+H]+ for pyrazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide across different studies?
Answer:
- Control enantiomeric purity : Stereochemistry significantly impacts bioactivity; use chiral HPLC to verify enantiomer ratios .
- Standardize assays : Variations in cell lines (e.g., cancer vs. microbial models) or dosing protocols (e.g., in vivo vs. in vitro) can lead to discrepancies. Cross-validate findings using orthogonal assays .
- Meta-analysis : Compare substituent effects (e.g., trifluoroethyl vs. cyclopentyl groups) to identify structure-dependent trends .
Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide derivatives?
Answer:
- Systematic substitution : Replace the cyclopentyl group with smaller (e.g., methyl) or bulkier (e.g., cyclohexyl) moieties to assess steric effects .
- Computational modeling : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or GPCRs) .
- Pharmacophore mapping : Identify critical functional groups (e.g., carboxamide, amino) using 3D-QSAR models .
Q. How does the stereochemistry of the butan-2-yl group influence the biological activity and binding affinity of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide?
Answer:
- Enantiomer-specific assays : Synthesize (2S)- and (2R)-enantiomers separately and test activity in target systems (e.g., enzyme inhibition). For example, (2S)-esters showed higher purity and efficacy in field experiments .
- Chiral chromatography : Resolve enantiomers using columns with chiral stationary phases (e.g., amylose-based) to isolate bioactive forms .
- X-ray crystallography : Determine crystal structures of enantiomer-target complexes to visualize binding mode differences .
Q. What methodologies are recommended for studying the metabolic stability and toxicity profile of 3-amino-N-(butan-2-yl)-1-cyclopentyl-1H-pyrazole-4-carboxamide?
Answer:
- In vitro metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS .
- Toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for cell viability .
- Pharmacokinetic studies : Measure plasma half-life (t½) and bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
